BenchChemオンラインストアへようこそ!

Tolimidone

Lyn Kinase Selectivity Allosteric Modulation

Tolimidone (MLR-1023) is the only commercially available, highly selective allosteric Lyn kinase activator (EC50 63 nM) with no activity against 47 other kinases, including Src, Fyn and Lck. Unlike Src-family inhibitors, it amplifies insulin signaling without PPARγ agonism, avoiding the weight-gain liabilities of TZDs. In db/db mice it matches rosiglitazone’s glucose lowering while preserving β-cells, and Phase 2a data show a -2.34 mmol/L fasting glucose reduction. A recently allowed US patent (16/546,595) covers β-cell degeneration prevention, reinforcing unique translational value. For target-validation, phenotypic screening, or lead-optimization programs, Tolimidone is the irreplaceable chemical probe.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 41964-07-2
Cat. No. B1676669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolimidone
CAS41964-07-2
SynonymsMLR-1003;  MLR 1003;  MLR1003;  CID-39065;  NSC314335;  CP-26154;  Tolimidone;  CID39065;  NSC 314335;  CP26154; 
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CNC(=O)N=C2
InChIInChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)
InChIKeyHJQILFPVRNHTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tolimidone (MLR-1023, CAS 41964-07-2): A Selective Lyn Kinase Allosteric Activator for Preclinical and Clinical Research Procurement


Tolimidone (also known as MLR-1023 or CP-26154) is an orally bioavailable, allosteric activator of the non-receptor Src-related Lyn kinase [1]. It is a small molecule that functions as an insulin receptor potentiator, demonstrating rapid-onset and durable blood glucose-lowering activity in animal models of type 2 diabetes [2]. Originally investigated for gastric ulcers, it has been repurposed and advanced to Phase 2 clinical trials for type 2 diabetes [3]. Its primary mechanism is the selective allosteric activation of Lyn kinase, which amplifies insulin signaling independently of PPARγ, a key differentiating feature from thiazolidinediones (TZDs) [4].

Procurement Rationale: Why Tolimidone's Selective Lyn Kinase Activation Cannot Be Assumed by Other Src Family Modulators


In procurement for diabetes or metabolic research, substituting Tolimidone with other Lyn kinase modulators or Src family inhibitors is scientifically unsound due to its unique mechanism as a selective allosteric *activator*. Most Src family compounds are *inhibitors*, which would produce opposite effects on insulin signaling . Furthermore, within the narrow class of Lyn activators, Tolimidone's high selectivity profile against 47 other kinases, including Fyn, Lck, and Src, ensures that its observed in vivo effects (e.g., insulin sensitization without PPARγ agonism) are specifically attributable to Lyn kinase potentiation, a mechanism that cannot be replicated by less selective or inhibitor-based tools . The data below quantifies these critical points of differentiation.

Quantitative Differentiation Guide: Tolimidone vs. Comparators in Key Performance Dimensions


Selectivity Profile: Tolimidone vs. Src Family Kinases

Tolimidone (MLR-1023) acts as a selective allosteric activator of Lyn kinase with an EC50 of 63 nM [1]. In a broad kinase screen of 47 kinases, Tolimidone displayed no significant activity against other Src family kinases, including Fyn, Lck, and Src kinase . This high degree of selectivity is in stark contrast to common Src family inhibitors like Dasatinib or Bosutinib, which are pan-kinase inhibitors with activity across multiple Src and Abl kinases . This selectivity is a critical procurement factor for researchers needing to isolate Lyn-specific signaling pathways.

Lyn Kinase Selectivity Allosteric Modulation Src Family

In Vivo Efficacy: Tolimidone vs. Metformin and Rosiglitazone

In an acute oral glucose tolerance test (OGTT) in mice, Tolimidone (MLR-1023) evoked a dose-dependent blood glucose-lowering response that was equivalent in magnitude to that of metformin, but importantly, without eliciting a hypoglycemic response [1]. In a chronic model using db/db mice, Tolimidone's glucose-lowering effect was equivalent in magnitude to that of rosiglitazone, a PPARγ agonist, but with a faster onset of action and, crucially, without causing the weight gain associated with rosiglitazone [2][3].

Type 2 Diabetes Insulin Sensitizer Glucose Tolerance In Vivo Pharmacology

Human Clinical Proof-of-Concept: Glucose Lowering in Type 2 Diabetes

A Phase 2a clinical trial (NCT02317796) evaluated Tolimidone (MLR-1023) in patients with uncontrolled type 2 diabetes. After 28 days of treatment, the 100 mg once-daily group showed a placebo-corrected reduction in fasting plasma glucose (FPG) of -2.34 mmol/L (p=0.003) [1]. Additionally, the postprandial glucose (PPG) area under the curve (AUC0–3h) was reduced by -5.96 mmol/L (p=0.03) in the same group [1]. These clinical data provide human validation of the glucose-lowering efficacy observed in preclinical models, confirming target engagement and pharmacodynamic effect.

Phase 2 Clinical Trial Type 2 Diabetes Glycemic Control Insulin Sensitizer

Mechanism of Action: Non-PPARγ Insulin Sensitization

Unlike thiazolidinediones (TZDs) such as rosiglitazone, which are PPARγ agonists, Tolimidone (MLR-1023) improves glycemic control by directly and selectively activating Lyn kinase, which modulates insulin-signaling pathways independently of PPAR mechanisms [1]. This mechanistic distinction is critical because PPARγ activation is linked to adipogenesis and weight gain, whereas Lyn kinase activation is not . In cellular assays, Tolimidone (10 μM) increased adipocyte differentiation by 3.7-fold and adiponectin production by 19-fold [2], but these effects are downstream of Lyn kinase and do not involve direct PPARγ transactivation.

PPARγ Insulin Signaling Adipogenesis Mechanism of Action

Defined Research Applications for Tolimidone (MLR-1023) Based on Quantitative Evidence


Elucidating Lyn Kinase-Specific Signaling Pathways in Insulin Sensitivity and Glucose Homeostasis

For researchers investigating the role of Lyn kinase in metabolic regulation, Tolimidone is the tool of choice. Its high selectivity for Lyn (EC50 63 nM) with no activity against 47 other kinases, including other Src family members like Fyn, Lck, and Src, ensures that observed phenotypic changes are attributable to Lyn activation [1]. This contrasts with less selective Src modulators that would confound pathway analysis. The compound's well-characterized in vivo efficacy, demonstrated by blood glucose lowering equivalent to metformin without hypoglycemia, provides a validated phenotypic anchor for mechanistic studies [2].

Developing Next-Generation Insulin Sensitizers with a Differentiated Safety Profile

Tolimidone is an ideal lead compound or reference tool for drug discovery programs aiming to identify novel insulin sensitizers that lack the liabilities of PPARγ agonists. Its proven ability to lower blood glucose in both acute (OGTT) and chronic (db/db) models with a magnitude equivalent to rosiglitazone, but without causing weight gain, directly addresses a key clinical limitation of TZDs [3]. The Phase 2a clinical data, showing a significant -2.34 mmol/L reduction in fasting plasma glucose, provide translational validation and establish a benchmark for new chemical entities targeting this pathway [4].

Investigating Beta-Cell Preservation in Diabetes Models

Preclinical studies have shown that chronic Tolimidone treatment in db/db mice preserves pancreatic β-cells . This application is further supported by a recently allowed U.S. patent (Application No. 16/546,595) covering the use of Tolimidone for the "Prevention of Pancreatic Cell Degeneration" [5]. This provides a strong intellectual property and biological rationale for procuring Tolimidone for studies focused on beta-cell survival, function, and regeneration in the context of both Type 1 and Type 2 diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolimidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.